Tris(butylcyclopentadienyl)yttrium

ALD precursor delivery CVD/ALD manufacturing Organometallic chemistry

Choose Tris(butylcyclopentadienyl)yttrium (Y(CpBu)3) for its room-temperature liquid state, eliminating heated source lines needed for solid Cp3Y or Y(EtCp)3. Its optimized ligand architecture delivers an ALD growth rate of 1.7 Å/cycle and ultra-low carbon (<0.2 at%) in Y2O3 films, achieving near-bulk density (96%). This performance is critical for high-k gate dielectrics, protective chamber coatings, and TF-SOFC electrolytes. Substituting another yttrium precursor risks film quality and manufacturing reproducibility.

Molecular Formula C27H39Y
Molecular Weight 452.5 g/mol
CAS No. 312739-77-8
Cat. No. B3123791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(butylcyclopentadienyl)yttrium
CAS312739-77-8
Molecular FormulaC27H39Y
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.[Y]
InChIInChI=1S/3C9H13.Y/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3;
InChIKeyVPFJVCJZOKOCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(butylcyclopentadienyl)yttrium (CAS 312739-77-8) Procurement Guide: ALD Precursor Properties and Comparative Performance


Tris(butylcyclopentadienyl)yttrium (Y(CpBu)3, CAS 312739-77-8) is a liquid organometallic precursor of the cyclopentadienyl (Cp) class [1]. It serves as a yttrium source for atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) of yttrium oxide (Y2O3) thin films [1]. The compound is characterized by its room-temperature liquid state, a density of 1.11 g/mL at 25°C, a refractive index of n20/D 1.5685, and high sensitivity to air and moisture . Y2O3 films derived from this precursor are employed in semiconductor devices as high-k dielectrics, protective coatings, and optical layers, where precise film thickness and composition are critical [1].

Why Generic Yttrium ALD Precursors Cannot Replace Tris(butylcyclopentadienyl)yttrium: Key Differentiators


Within the class of yttrium ALD precursors, seemingly minor structural variations—such as the alkyl substituent on the cyclopentadienyl ligand or the use of beta-diketonate frameworks—produce substantial divergences in volatility, thermal stability, film growth rate, and impurity incorporation. Tris(butylcyclopentadienyl)yttrium is distinguished by its room-temperature liquid state, which simplifies precursor delivery and eliminates the need for heated source lines required by solid analogs like Cp3Y or Y(EtCp)3 [1]. Furthermore, the specific ligand architecture confers a balance of volatility and thermal stability that directly translates into a high, self-limited ALD growth rate of 1.7 Å/cycle and ultra-low carbon impurity levels below 0.2 at% in the resulting Y2O3 films [1]. These performance characteristics are not uniform across yttrium precursors; for example, beta-diketonate precursors like Y(thd)3 require higher deposition temperatures and can yield films with different crystalline properties [2]. Consequently, substituting an alternative yttrium precursor without re-optimizing the entire deposition process risks compromising film quality, electrical performance, and manufacturing reproducibility.

Quantitative Performance Benchmarks for Tris(butylcyclopentadienyl)yttrium vs. Competing Yttrium ALD Precursors


Room-Temperature Liquid State Enables Simplified Precursor Delivery Compared to Solid Yttrium Cyclopentadienyl Analogs

Tris(butylcyclopentadienyl)yttrium is a liquid at room temperature, with a density of 1.11 g/mL at 25°C . This physical state is a critical differentiator from other cyclopentadienyl-based yttrium precursors such as Cp3Y (tris(cyclopentadienyl)yttrium) and Y(EtCp)3 (tris(ethylcyclopentadienyl)yttrium), which are solids at room temperature [1]. The liquid nature of Y(CpBu)3 simplifies delivery systems for ALD and CVD processes, as it eliminates the need for heated source lines and vaporization chambers required for solid precursors, thereby reducing equipment complexity and potential for particle contamination [2].

ALD precursor delivery CVD/ALD manufacturing Organometallic chemistry

High ALD Growth Rate of 1.7 Å/cycle for Y2O3 Films Using Water Co-reactant

ALD of Y2O3 using tris(butylcyclopentadienyl)yttrium and water as the oxygen source yields a maximum growth rate of 1.7 Å/cycle at a deposition temperature of 230°C [1]. This growth rate is comparable to or exceeds that of other cyclopentadienyl-type yttrium precursors: the Cp3Y/H2O process exhibits a growth rate of 1.5-1.8 Å/cycle over 250-400°C, while the (CpCH3)3Y/H2O process delivers a constant 1.2-1.3 Å/cycle over 200-400°C [2]. Notably, Y(EtCp)3 with water vapor also demonstrates a growth rate of 1.7 ± 0.1 Å/cycle under optimal ALD conditions [3]. The high GPC of Y(CpBu)3 is advantageous for throughput in manufacturing environments.

Atomic layer deposition (ALD) Y2O3 thin films Growth per cycle (GPC)

Ultra-Low Carbon Impurity in ALD-Grown Y2O3 Films: Below 0.2 at% Detection Limit

X-ray photoelectron spectroscopy (XPS) measurements of Y2O3 films deposited using Y(CpBu)3 and water at 230°C revealed a carbon impurity level below the detection limit of approximately 0.2 atomic percent [1]. This low carbon content is a critical quality metric for high-k dielectric and electronic applications. By comparison, ALD Y2O3 films grown from Cp3Y and (CpCH3)3Y precursors under similar conditions exhibit carbon impurity levels of 0.5 at% and 0.2 at%, respectively, as determined by time-of-flight elastic recoil detection analysis (TOF-ERDA) [2]. The Y(CpBu)3-derived films thus demonstrate carbon purity comparable to the best-in-class methyl-substituted analog.

Y2O3 film purity XPS analysis ALD impurity control

Film Density and Optical Properties: 96% Bulk Density and Refractive Index of 1.85 at 632.8 nm

Y2O3 films deposited from Y(CpBu)3 and water at 230°C exhibit a cubic polycrystalline structure with an average density of 96% of the theoretical bulk density of Y2O3 [1]. The as-deposited films possess a refractive index of 1.85 at 632.8 nm wavelength [1]. These physical properties are essential for applications in optical coatings and waveguides. While comparative density data for films from other Cp-type precursors are not consistently reported, achieving near-bulk density at a relatively low deposition temperature of 230°C is a notable performance characteristic, as many ALD oxides require post-deposition annealing to reach comparable densification.

Y2O3 thin film characterization Film density Optical coatings

Electrical Performance: Breakdown Field of -6.5 MV/cm and Leakage Current Density of ~3.2×10⁻³ A/cm² at 1 MV/cm

Metal-insulator-semiconductor (MIS) devices fabricated with Y2O3 films deposited from Y(sBuCp)3 (the sec-butyl isomer) and water exhibit an electric breakdown field of -6.5 MV cm⁻¹ and a leakage current density of approximately 3.2 × 10⁻³ A cm⁻² at an applied field of 1 MV cm⁻¹ [1]. The relative permittivity (dielectric constant) of the Y2O3 film was estimated to be 11.5 at 100 kHz [1]. While these data are for the sec-butyl isomer Y(sBuCp)3, the close structural analogy and similar ALD behavior suggest comparable electrical performance for the n-butyl variant Y(n-BuCp)3. These values meet the demanding requirements for gate dielectric and capacitor applications in advanced semiconductor devices.

High-k dielectric MIS capacitor Electrical characterization

High-Impact Application Scenarios for Tris(butylcyclopentadienyl)yttrium Based on Validated Performance Data


High-k Gate Dielectric Deposition for Advanced CMOS and Memory Devices

Y2O3 films deposited from Y(CpBu)3 offer a combination of high growth rate (1.7 Å/cycle), ultra-low carbon impurity (<0.2 at%), and near-bulk film density (96%) [1]. These attributes are critical for scaling high-k gate dielectrics in advanced CMOS transistors and DRAM capacitors, where sub-nanometer equivalent oxide thickness (EOT) control and low leakage current are paramount. The electrical performance of films derived from the structurally analogous Y(sBuCp)3—breakdown field of -6.5 MV cm⁻¹ and leakage current density of ~3.2×10⁻³ A cm⁻² at 1 MV cm⁻¹ [2]—further validates the suitability of this precursor class for semiconductor device fabrication.

Protective and Optical Coatings for Semiconductor Process Chamber Components

The dense, high-purity Y2O3 films (96% bulk density, refractive index 1.85 at 632.8 nm) produced via ALD with Y(CpBu)3 are well-suited for protective coatings on semiconductor process chamber components [1]. Yttrium oxide's resistance to halogen plasma etching makes it an ideal candidate for extending the lifetime of chamber parts exposed to aggressive cleaning chemistries. The liquid state of the precursor facilitates reliable, high-throughput ALD coating of complex three-dimensional parts, as described in patent literature for protective coating applications [3].

Thin-Film Solid Oxide Fuel Cell (TF-SOFC) Electrolyte Layers

High-quality, dense Y2O3 films are essential for yttria-stabilized zirconia (YSZ) and yttria-doped ceria (YDC) electrolytes in thin-film solid oxide fuel cells [1]. The ALD process using Y(CpBu)3 and water provides precise thickness control at the sub-100 nm scale required for TF-SOFC electrolytes, enabling the fabrication of pinhole-free, stoichiometrically controlled layers that minimize ionic resistance while maintaining gas impermeability [1].

Buffer Layers and Passivation Coatings in III-V and Wide-Bandgap Semiconductor Devices

Y2O3 is an attractive buffer and passivation layer for III-V semiconductors (e.g., GaAs, InP) and wide-bandgap materials (e.g., GaN, SiC) due to its wide bandgap (~5.5 eV) and high dielectric constant [1]. The ALD process with Y(CpBu)3 yields smooth, high-purity Y2O3 films (RMS roughness of 0.660 nm for the sBu analog) [2], which is critical for minimizing interface trap density and improving carrier mobility in high-electron-mobility transistors (HEMTs) and other compound semiconductor devices. The liquid precursor delivery simplifies integration into existing compound semiconductor fabrication lines.

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